(R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride
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Overview
Description
®-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride is a chiral amine compound with a specific stereochemistry. It is characterized by the presence of a chlorine atom and a methyl group on the phenyl ring, which is attached to an ethanamine moiety. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an amine source such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Resolution: The racemic mixture obtained is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride may involve continuous flow processes and the use of automated systems to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques can enhance the efficiency of the resolution step.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under reflux conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
®-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride: The enantiomer of the compound with opposite stereochemistry.
4-Chloro-2-methylphenylamine: Lacks the ethanamine moiety.
1-(4-Chlorophenyl)ethanamine: Lacks the methyl group on the phenyl ring.
Uniqueness
®-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and methyl substituents on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(4-chloro-2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAKQSKVORTCAV-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@@H](C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704230 |
Source
|
Record name | (1R)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213041-18-9 |
Source
|
Record name | (1R)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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